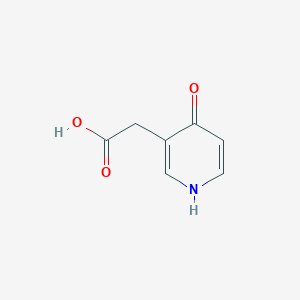
3-Pyridineacetic acid, 4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Pyridineacetic acid, 4-hydroxy-” is a chemical compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It is a monocarboxylic acid that is acetic acid substituted by a (pyridin-3-yl) group .
Synthesis Analysis
The synthesis of pyridine compounds has been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discusses the preparation of 3-hydroxypyridine by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .Molecular Structure Analysis
The molecular formula of “3-Pyridineacetic acid, 4-hydroxy-” is C7H7NO3 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and an acetic acid group substituted by a (pyridin-3-yl) group .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been analyzed in several studies. For instance, one study discusses the kinetic reaction analysis of pyridine derivatives in the T-for-H exchange reaction . Another study reports on the remodeling of (Aza)indole/Benzofuran skeletons to synthesize substituted pyridines with diverse functional groups .科学的研究の応用
Synthesis and Chemical Studies
- 3-Pyridineacetic acid, 4-hydroxy-, and related compounds have been synthesized and studied for their chemical properties. For instance, the acid hydrolysis of α4,3-O-isopropylidene-5-pyridoxic acid produces 5-pyridoxic acid lactone, with suggested inter-molecular hydrogen bonding in the solid state (Tomita, Brooks, & Metzler, 1966). Another study focused on synthesizing 3-pyridineacetic acid hydrochloride starting from 3-acetylpyridine, with an overall yield of 51.0% (Hua, 2004).
Chelation and Therapeutic Potential
- A bis(3-hydroxy-4-pyridinone) derivative was developed as a potential therapeutic chelating agent. It showed higher chelating efficiency for hard metal ions (Fe, Ga, Al) compared to monodentate derivatives, indicating its potential in decorporating hard metal ions in overload situations (Santos et al., 2004). Similarly, bis(3-hydroxy-4-pyridinone)-EDTA derivatives have shown effectiveness as potential therapeutic Al-chelating agents (Santos, Gama, Gano, & Farkas, 2005).
Biological and Pharmaceutical Research
- Derivatives of pyridine-4-one, including 3-hydroxy pyridine-4-one, have shown various biological activities like antifungal, anti-malarial, antiviral, anti-inflammatory, and analgesic activities. A study evaluated the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one in animal models (Hajhashemi et al., 2012).
Enzyme Inhibition
- Esters of 3-pyridylacetic acid were found to inhibit enzymes involved in androgen biosynthesis, suggesting potential applications in treating hormone-dependent prostatic cancer (Rowlands et al., 1995).
Metal Chelation and Antioxidant Properties
- 3-Hydroxy-4-pyridinone derivatives have been studied for their metal chelation and antioxidant properties, indicating their potential role in therapeutic applications for conditions like Alzheimer's disease (Green et al., 2010).
作用機序
While the specific mechanism of action for “3-Pyridineacetic acid, 4-hydroxy-” is not explicitly mentioned in the sources, pyridine compounds are known to interact with various biological targets. For example, a molecular docking study indicated that the hydroxypyrone ring of pyridine compounds has a high ability to form effective interactions with the target .
Safety and Hazards
特性
IUPAC Name |
2-(4-oxo-1H-pyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDNONKIDCTAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
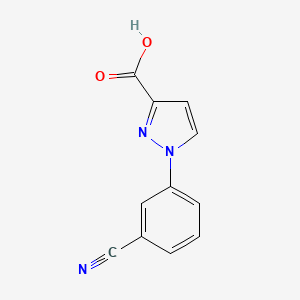
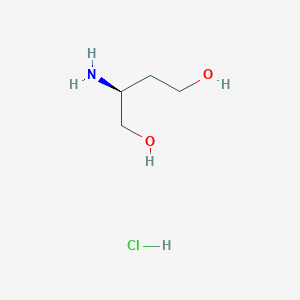

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)
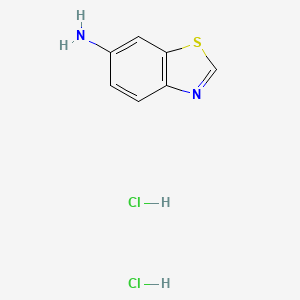
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)

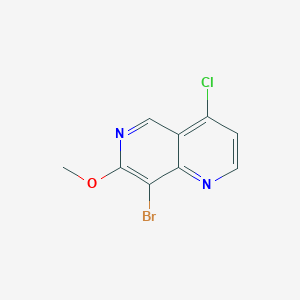
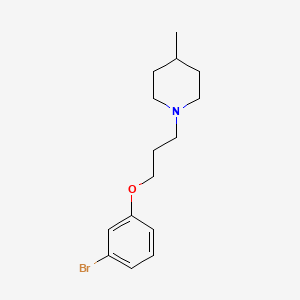

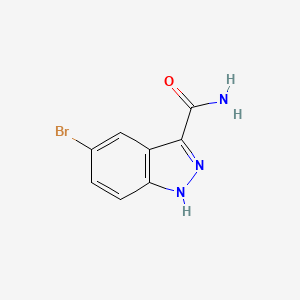
![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)
